molecular formula C6H16ClNO B12505674 2-Amino-4-methylpentan-1-OL hydrochloride

2-Amino-4-methylpentan-1-OL hydrochloride

Cat. No.: B12505674
M. Wt: 153.65 g/mol
InChI Key: ZVHVRRKOBBNFDU-UHFFFAOYSA-N
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Description

(S)-2-Amino-4-methylpentan-1-ol hydrochloride is a chiral compound with the molecular formula C6H15NO·HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of other complex molecules and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-methylpentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-2-Amino-4-methylpentan-1-ol.

    Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-4-methylpentan-1-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:

    Bulk Synthesis: Large quantities of the chiral precursor are synthesized using enantioselective methods.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-4-methylpentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ambroxol Hydrochloride: Used as a mucolytic agent in respiratory diseases.

    Bromhexine Hydrochloride: Another mucolytic agent with similar applications.

    Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure used in medicinal chemistry.

Uniqueness

(S)-2-Amino-4-methylpentan-1-ol hydrochloride is unique due to its specific chiral structure, which imparts distinct biological and chemical properties. Its ability to act as an intermediate in the synthesis of various complex molecules and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-amino-4-methylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHVRRKOBBNFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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